molecular formula C13H19NO3 B7765863 1-(3-boc-amino-phenyl)-ethanol

1-(3-boc-amino-phenyl)-ethanol

Cat. No.: B7765863
M. Wt: 237.29 g/mol
InChI Key: VEQWTYCZBGDIHZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(1-hydroxyethyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring substituted with a hydroxyethyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-boc-amino-phenyl)-ethanol typically involves the reaction of an appropriate phenyl carbamate precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[3-(1-hydroxyethyl)phenyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of enzyme inhibition and receptor modulation .

Industry: In the industrial sector, 1-(3-boc-amino-phenyl)-ethanol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 1-(3-boc-amino-phenyl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the carbamate group can participate in covalent bonding or reversible inhibition. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[3-(1-hydroxyethyl)phenyl]carbamate is unique due to the presence of the hydroxyethyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in other similar compounds .

Properties

IUPAC Name

tert-butyl N-[3-(1-hydroxyethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQWTYCZBGDIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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